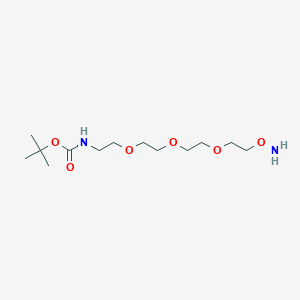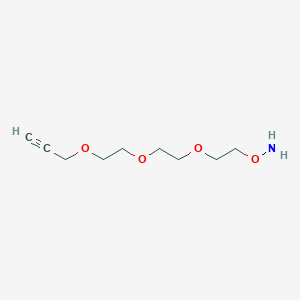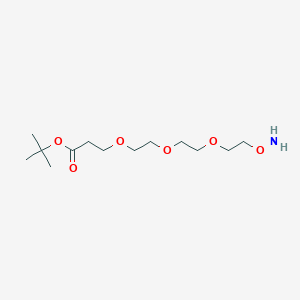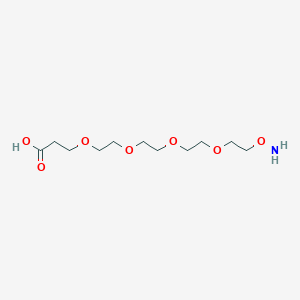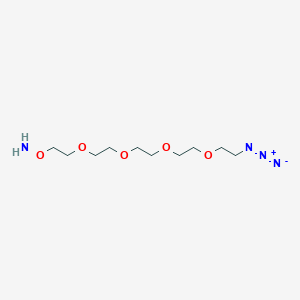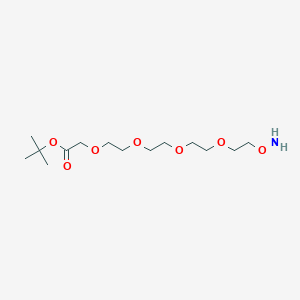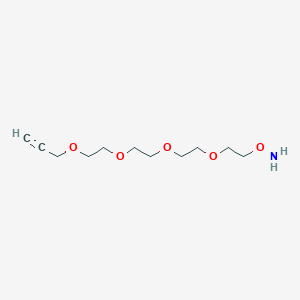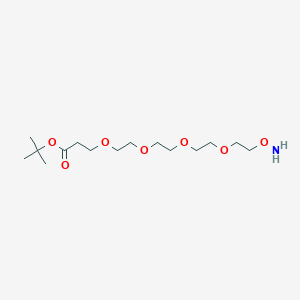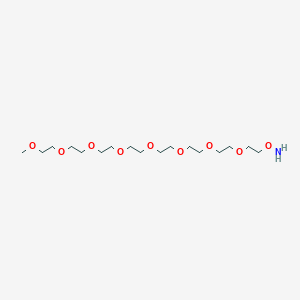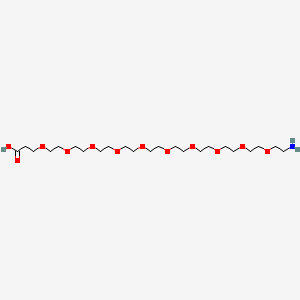
Antibiotic A 40104A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic A 40104A is an antibiotic being studied for its potential drug resistance properties.
Aplicaciones Científicas De Investigación
Environmental Impact and Antibiotic Resistance
- Environmental Fate and Resistance Development : The environmental impact of antibiotics, including those used in animal husbandry like Antibiotic A 40104A, is a major area of concern. Studies have shown that antibiotics can persist in the environment, particularly in soil, affecting both environmental and other bacteria. This persistence can lead to the development of antibiotic resistance, a significant issue in both human and veterinary medicine (Kemper, 2008).
- Bioremediation and Ecotoxicity : Research on antibiotics' bioremediation highlights the challenges posed by antibiotic pollution, particularly in developing nations. The presence of antibiotics in the environment, often partially degraded, creates pollution and poses risks to human health. The review discusses innovative detection methods and strategies to combat antibiotic resistance (Kumar et al., 2019).
- Mechanisms of Antibiotic Resistance : Studies have delved into the cellular mechanisms of antibiotic resistance, evolution, and spread of resistance, and techniques for combating resistance. This research is crucial given the increasing prevalence of drug-resistant bacteria and the limited discovery of new antibiotics (Richardson, 2017).
Antibiotics in Agriculture and Animal Production
- Use in Livestock and Environmental Concerns : Antibiotics, including A 40104A, have been used extensively in livestock for growth promotion and disease prevention, leading to environmental contamination through antibiotic-resistant bacteria. This poses significant risks to global food security and safety, as well as animal and human health (Seal et al., 2013).
Evolution of Antibiotic Resistance
- Historical Perspective and Environmental Role : The rise of antibiotic resistance, particularly due to the excessive use of antibiotics like A 40104A in various sectors, has been studied extensively. The environmental microbiota has been identified as a source for resistance genes, emphasizing the need for a deeper understanding of the role of environmental microbiomes in antibiotic resistance development (Davies & Davies, 1996).
Strategies for Managing Antibiotic Resistance
- Novel Approaches to Overcoming Resistance : Innovative strategies, including the development of new antimicrobials and alternative approaches to antibiotic use, are being explored to address the challenges posed by antibiotic resistance. This includes the study of microbial communities, resistance mechanisms, and the ecological impact of antibiotics (Wright, 2015).
Propiedades
Número CAS |
69659-06-9 |
|---|---|
Nombre del producto |
Antibiotic A 40104A |
Fórmula molecular |
C27H42O9 |
Peso molecular |
510.62 |
Nombre IUPAC |
Acetic acid, (beta-D-xylopyranosyloxy)-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3ah-cyclopentacycloocten-8-yl ester, (3aS-(3a-alpha,4-beta,5-alpha,6-alpha,8-beta,9-beta,9a-beta,10S*))- |
InChI |
InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15?,17+,18+,20-,21-,22-,23-,24+,25+,26-,27?/m1/s1 |
Clave InChI |
IXAUHHCDEWKMMA-FURYXHHBSA-N |
SMILES |
O=C(O[C@@H]1[C@]([C@H](C)CC2)(C)[C@](C(CC3)=O)([H])C32C(C)[C@@H](O)[C@@](C)(C=C)C1)CO[C@H]4[C@@H]([C@@H]([C@H](CO4)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antibiotic A 40104A; A 40104A; A-40104A; A40104A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




